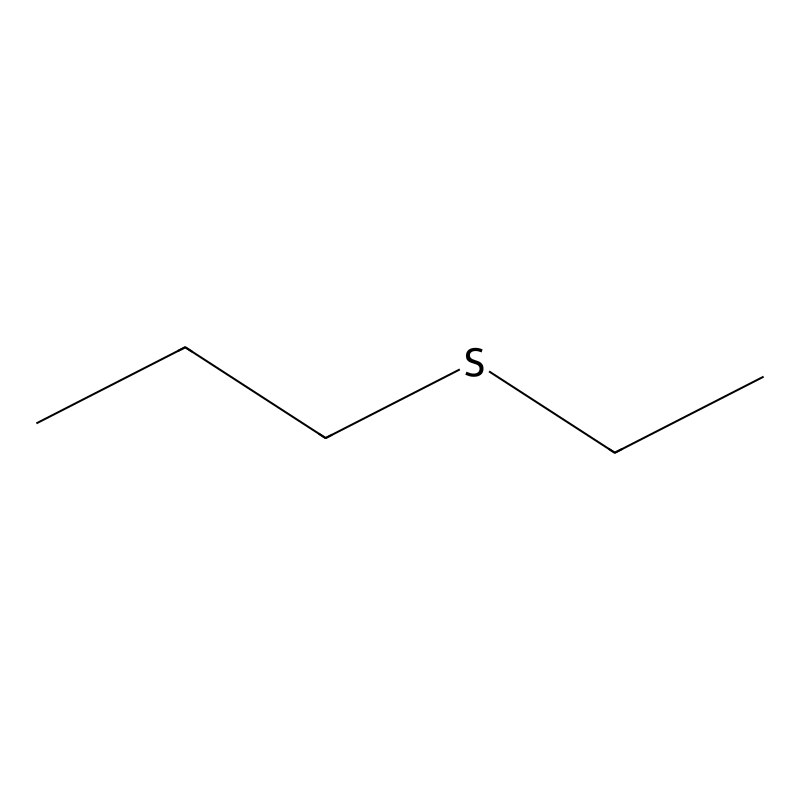

Ethyl propyl sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl propyl sulfide (CAS 4110-50-3) is an asymmetric aliphatic thioether characterized by its distinct sulfurous odor and intermediate volatility. As a liquid at room temperature with a boiling point of approximately 118.5 °C, it serves as a critical intermediate in organic synthesis, a specialized ligand in coordination chemistry, and a regulated flavoring and odorant agent [1]. Unlike its symmetric counterparts, the distinct ethyl and propyl chains introduce steric asymmetry, which is highly valuable for tuning ligand exchange rates in metal complexation and altering crystal packing in advanced materials. For industrial procurement, its physical properties offer a precise balance between vapor pressure and handling safety, making it a preferred choice when lighter sulfides pose unacceptable flammability risks or when heavier sulfides lack the necessary volatility for gas-phase applications [2].

Substituting ethyl propyl sulfide with common symmetric analogs like diethyl sulfide (DES) or dipropyl sulfide (DPS) frequently compromises process safety and application efficacy. Diethyl sulfide is highly volatile (boiling point 92.0 °C) and presents severe flammability hazards with a sub-zero flash point, requiring stringent explosion-proof handling protocols during scale-up . Conversely, dipropyl sulfide (boiling point ~142 °C) lacks the necessary vapor pressure for applications requiring rapid evaporation or controlled gas-phase dispersion [1]. Furthermore, in catalytic and materials research, substituting an asymmetric sulfide with a symmetric one fundamentally alters the steric environment of the metal center, often resulting in failed stereoselectivity or altered metal-organic framework (MOF) topologies [2]. Thus, ethyl propyl sulfide is non-interchangeable when both specific volatility and structural asymmetry are required.

Thermal Handling and Flammability Reduction

For industrial scale-up and formulation, flammability is a primary procurement driver. Ethyl propyl sulfide demonstrates a significantly safer thermal profile compared to the lighter symmetric analog, diethyl sulfide. While diethyl sulfide has a highly hazardous flash point of -10.0 °C, ethyl propyl sulfide offers a flash point of approximately 18.9 °C[1]. This nearly 29 °C increase transitions the material out of the extreme flammability hazard zone at standard room temperatures, drastically reducing the infrastructure costs associated with cryogenic storage and specialized explosion-proof handling during synthesis and formulation.

| Evidence Dimension | Flash Point |

| Target Compound Data | 18.9 °C |

| Comparator Or Baseline | Diethyl sulfide (-10.0 °C) |

| Quantified Difference | ~28.9 °C higher flash point |

| Conditions | Standard atmospheric pressure handling |

Enables safer ambient handling and reduces the overhead costs of extreme explosion-proof infrastructure required for lighter thioethers.

Optimized Volatility for Dispersion and Solvent Removal

In applications such as gas odorization or use as a volatile ligand, the evaporation rate must be strictly controlled. Ethyl propyl sulfide exhibits a boiling point of 118.5 °C and a vapor pressure of 18.8 mmHg at 25 °C [1]. This places it precisely between diethyl sulfide (BP 92.0 °C) and dipropyl sulfide (BP ~142 °C)[2]. Diethyl sulfide often flashes off too rapidly, leading to inconsistent concentration profiles in continuous-flow systems, whereas dipropyl sulfide requires excessive thermal energy for solvent removal. Ethyl propyl sulfide provides the exact thermodynamic balance required for sustained, controlled release without premature depletion [1].

| Evidence Dimension | Boiling Point |

| Target Compound Data | 118.5 °C |

| Comparator Or Baseline | Diethyl sulfide (92.0 °C) and Dipropyl sulfide (~142 °C) |

| Quantified Difference | 26.5 °C higher than DES; ~23.5 °C lower than DPS |

| Conditions | 1 atm standard pressure |

Provides an optimal evaporation rate for sustained gas odorization and controlled formulation release without the rapid flash-off seen in lighter analogs.

Steric Asymmetry in Transition Metal Complexation

In the design of transition metal catalysts and metal-organic frameworks (MOFs), the steric footprint of the thioether ligand dictates the geometry and reactivity of the metal center. Ethyl propyl sulfide provides a distinct C2/C3 asymmetric steric environment, unlike the symmetric C2/C2 (diethyl sulfide) or C3/C3 (dipropyl sulfide) configurations . This asymmetry forces a break in molecular symmetry upon coordination, which can alter ligand exchange kinetics and induce specific crystal packing arrangements that symmetric ligands cannot achieve. For researchers developing stereoselective catalysts or tuning the pore environments of MOFs for selective volatile organic sulfur compound (VOSC) adsorption, this structural differentiation is a critical selection criterion[1].

| Evidence Dimension | Ligand Steric Symmetry |

| Target Compound Data | Asymmetric C2/C3 alkyl chains |

| Comparator Or Baseline | Diethyl sulfide (Symmetric C2/C2 chains) |

| Quantified Difference | Introduction of a differential methylene unit (+CH2 on one axis) breaking C2v/C2h symmetry |

| Conditions | Transition metal coordination / MOF synthesis |

Critical for researchers designing asymmetric catalysts or tuning crystal packing where symmetric ligands fail to induce the necessary geometric constraints.

Gas Odorization and Warning Agent Formulation

Due to its optimized vapor pressure (18.8 mmHg at 25 °C) and boiling point (118.5 °C), ethyl propyl sulfide is highly suited for use as a warning agent in gas systems. It provides a more sustained and controlled release profile than highly volatile diethyl sulfide, ensuring that the odorant remains detectable over longer distances and durations without rapidly flashing off [1].

Asymmetric Thioether Ligands in Coordination Chemistry

In advanced inorganic synthesis, ethyl propyl sulfide serves as a valuable asymmetric ligand. The differing steric bulk of the ethyl and propyl groups allows chemists to fine-tune the coordination sphere of transition metals, breaking symmetry to influence stereoselective catalytic pathways or alter the crystallization kinetics in metal-organic frameworks (MOFs)[2].

Regulated Flavor and Fragrance Compounding

Ethyl propyl sulfide is evaluated and listed by JECFA (No. 11479) and EFSA for use as a flavoring agent. Its specific thermal profile (flash point ~18.9 °C) makes it significantly safer to handle and compound at room temperature compared to lighter sulfides, allowing for reproducible integration into complex flavor matrices without excessive evaporative losses during manufacturing [3].

References

- [1] The Good Scents Company: Ethyl propyl sulfide (4110-50-3) Physical Properties

- [2] Porphyrin-Based Aluminum Metal-Organic Framework with Copper: Pre-Adsorption of Water Vapor, Dynamic and Static Sorption of Diethyl Sulfide Vapor, and Sorbent Regeneration - MDPI, 2024

- [3] REGULATIONS - FAOLEX Database | Food and Agriculture Organization of the United Nations (JECFA No. 11479)

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant